![molecular formula C8H11N5O2 B1580953 2-[(6-aminopurin-9-yl)méthoxy]éthanol CAS No. 31383-66-1](/img/structure/B1580953.png)
2-[(6-aminopurin-9-yl)méthoxy]éthanol
Vue d'ensemble
Description
“Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-” is an organic compound with a chemical formula of C7H9N5O . It is a molecule containing adenine and hydroxyethyl groups .
Synthesis Analysis
The synthesis of this compound can involve various steps. Suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps, such as the benzyl or the trityl group optionally substituted in their phenyl ring .
Molecular Structure Analysis
The molecular formula of this compound is C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. It’s important to note that suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps .
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 473.2±55.0 °C at 760 mmHg, and a melting point of 242 °C . It has a flash point of 240.0±31.5 °C . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .
Applications De Recherche Scientifique
Recherche Antivirale
“2-[(6-aminopurin-9-yl)méthoxy]éthanol” présente des applications potentielles dans la recherche antivirale en raison de sa structure de base purique, similaire à celle de nombreux analogues de nucléosides utilisés dans les thérapies antivirales . Le composé peut être utilisé pour synthétiser des dérivés qui peuvent agir comme des inhibiteurs compétitifs des ADN polymérases virales, offrant une voie pour développer de nouveaux médicaments antiviraux.
Études biochimiques
En biochimie, ce composé sert de bloc de construction pour la synthèse d'analogues de nucléotides. Ces analogues peuvent être incorporés dans des brins d'ADN ou d'ARN pour étudier les voies biochimiques, les interactions enzymatiques et les mécanismes de contrôle de l'expression génétique .
Applications en biologie moléculaire
Les biologistes moléculaires peuvent utiliser “this compound” pour créer des oligonucléotides modifiés à des fins d'édition génétique. Il peut aider au développement d'ARN guides CRISPR-Cas9 avec une stabilité et une spécificité de liaison améliorées .
Rôle pharmacologique
Pharmacologiquement, les analogues du composé peuvent être conçus pour moduler l'activité des récepteurs puriques, qui jouent un rôle crucial dans la signalisation cellulaire et pourraient conduire à de nouveaux traitements pour des maladies telles que la maladie de Parkinson et les troubles cardiovasculaires .
Chimie analytique
Synthèse organique
Le composé est précieux en synthèse organique, où il peut être utilisé pour introduire des motifs puriques dans des molécules plus grandes, conduisant potentiellement à la découverte de nouveaux composés présentant des activités biologiques uniques .
Chimie médicinale
En chimie médicinale, “this compound” est un précurseur pour la synthèse de divers dérivés de purine pharmacologiquement actifs. Ces dérivés peuvent être criblés pour une large gamme d'activités thérapeutiques, y compris les effets anti-inflammatoires, anticancéreux et antihypertenseurs.
Développement d'analogues de nucléosides
Enfin, ce composé est essentiel au développement d'analogues de nucléosides, qui sont des composants clés des médicaments antiviraux et anticancéreux. Sa modification peut conduire à la création de promédicaments qui améliorent la délivrance et l'efficacité du médicament .
Mécanisme D'action
Target of Action
The primary target of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the herpes simplex virus . This compound has been found to have good activity against herpes viruses .
Mode of Action
2-[(6-aminopurin-9-yl)methoxy]ethanol interacts with the herpes simplex virus by inhibiting its replication . This is achieved by the compound’s ability to interfere with the virus’s DNA synthesis, thereby preventing the virus from multiplying and spreading .
Biochemical Pathways
The biochemical pathway affected by 2-[(6-aminopurin-9-yl)methoxy]ethanol is the DNA synthesis pathway of the herpes simplex virus . By inhibiting this pathway, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection .
Pharmacokinetics
The pharmacokinetic properties of 2-[(6-aminopurin-9-yl)methoxy]ethanol include its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed upon oral administration . It is most commonly administered via intravenous infusion due to its relatively low rate of absorption when administered orally .
Result of Action
The result of the action of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the inhibition of the replication of the herpes simplex virus . This leads to a reduction in the severity of the infection and helps to control the spread of the virus .
Action Environment
The action of 2-[(6-aminopurin-9-yl)methoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the stomach at the time of administration . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Propriétés
IUPAC Name |
2-[(6-aminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRNIBZTBBIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185309 | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31383-66-1 | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

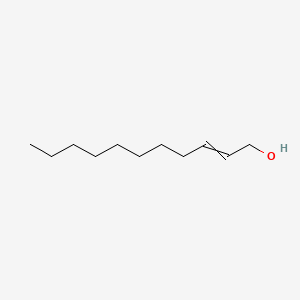
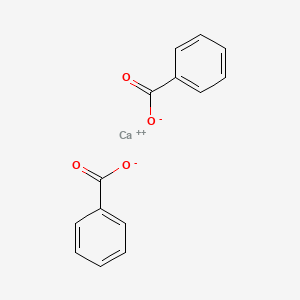
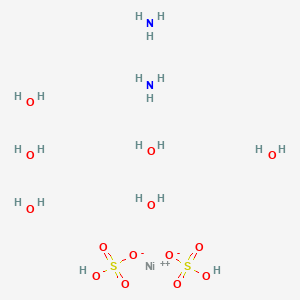

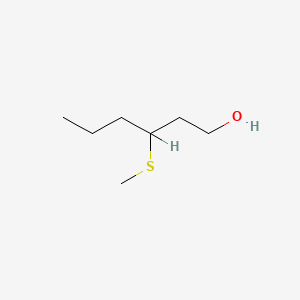
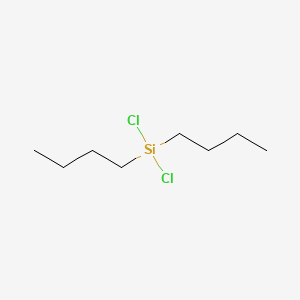

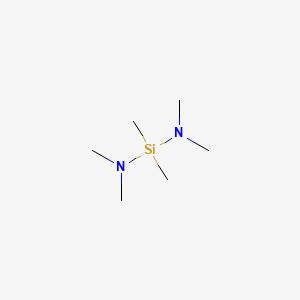
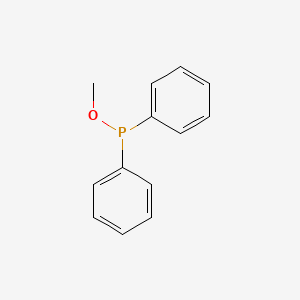
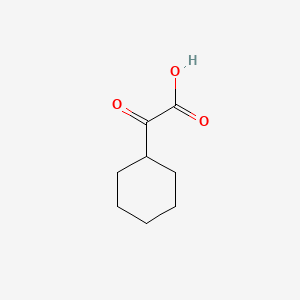

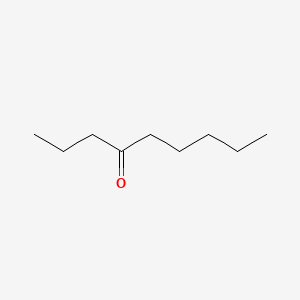
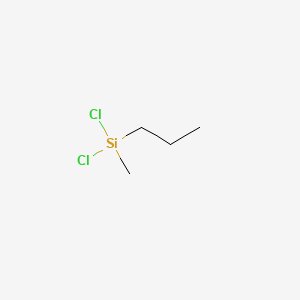
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)